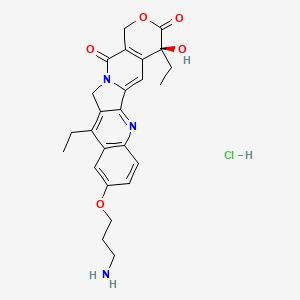

T-2513 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H28ClN3O5 |

|---|---|

Peso molecular |

486.0 g/mol |

Nombre IUPAC |

(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |

InChI |

InChI=1S/C25H27N3O5.ClH/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2;/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3;1H/t25-;/m0./s1 |

Clave InChI |

MIZGPLODSZKVPX-UQIIZPHYSA-N |

SMILES isomérico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN.Cl |

SMILES canónico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN.Cl |

Origen del producto |

United States |

Foundational & Exploratory

T-2513 Hydrochloride: A Technical Guide to its Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2513 hydrochloride is a potent, selective inhibitor of topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription. As a derivative of the natural product camptothecin, this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately inducing cell death. This technical guide provides a comprehensive overview of the available information on the synthesis, characterization, and mechanism of action of this compound, intended to support research and development efforts in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 187793-52-8 |

| Molecular Formula | C₂₅H₂₈ClN₃O₅ |

| Molecular Weight | 485.96 g/mol |

| Appearance | Powder |

| Storage Conditions | -20°C for up to 2 years (powder) |

Synthesis of this compound

General Synthetic Approach for Camptothecin Analogs

The synthesis of camptothecin analogs typically involves the following key steps:

-

Construction of the A, B, and C rings: This often starts from a substituted quinoline derivative.

-

Formation of the D and E rings: A crucial step is the Friedländer annulation or a similar condensation reaction to form the quinoline core, followed by the construction of the lactone E-ring.

-

Introduction of substituents: Modifications to the A and B rings are introduced to modulate the compound's potency, solubility, and pharmacokinetic properties.

A plausible synthetic workflow for a generic camptothecin analog is depicted below.

Caption: Generalized synthetic workflow for camptothecin analogs.

Formation of the Hydrochloride Salt

The final step in the preparation of this compound would involve the treatment of the free base form of T-2513 with hydrochloric acid in a suitable solvent. This is a standard procedure for preparing hydrochloride salts of basic compounds to improve their solubility and stability.

Experimental Protocol (General):

-

Dissolve the purified T-2513 free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).

-

Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanolic HCl) to the solution of the free base with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the precipitate with the anhydrous solvent to remove any unreacted starting materials.

-

Dry the resulting this compound powder under vacuum.

Characterization of this compound

Comprehensive analytical data for the characterization of this compound is not publicly available. However, standard analytical techniques would be employed to confirm its identity and purity.

Expected Analytical Data

A summary of the expected analytical techniques and the type of data they would provide is presented in Table 2.

Table 2: Analytical Characterization Methods for this compound

| Technique | Expected Information |

| ¹H and ¹³C NMR | Confirmation of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the elemental composition and structure. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity by separating the compound from any impurities. The retention time provides a characteristic identifier. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as carbonyls, hydroxyls, and amines. |

| Elemental Analysis | Determination of the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen to confirm the empirical formula. |

Mechanism of Action

This compound is a selective inhibitor of topoisomerase I.[1][2][3][4] Its mechanism of action is centered on the stabilization of the topoisomerase I-DNA cleavage complex.[1][2][3][4]

The Topoisomerase I Catalytic Cycle

Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. The enzyme's catalytic tyrosine residue forms a covalent bond with the 3'-phosphate of the DNA backbone, creating a "cleavable complex." This allows the free 5'-hydroxyl end to rotate around the intact strand. Once the topological strain is relieved, the enzyme re-ligates the broken strand, and the non-covalent enzyme-DNA complex dissociates.

Inhibition by this compound

This compound, being a camptothecin analog, intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the topoisomerase I enzyme. This interaction prevents the re-ligation of the DNA strand, effectively trapping the enzyme in the cleavable complex.

Caption: Mechanism of topoisomerase I inhibition by this compound.

Downstream Cellular Effects

The stabilization of the topoisomerase I-DNA complex by this compound leads to a cascade of cellular events, particularly during DNA replication in the S-phase of the cell cycle. When the replication fork collides with the trapped complex, the single-strand break is converted into a double-strand break. This irreparable DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.

Caption: Downstream cellular consequences of this compound activity.

In Vitro and In Vivo Activity

This compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines. A summary of its reported GI₅₀ (50% growth inhibition) values is presented in Table 3.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | GI₅₀ (ng/mL) |

| WiDr | Colon | 32.1 |

| HT-29 | Colon | 97.6 |

| SK-BR-3 | Breast | 38.6 |

| MKN-1 | Stomach | 15.6 |

| SK-LU-1 | Lung | 111.5 |

| LX-1 | Lung | 15.1 |

| KB | Oral | 34.0 |

| HeLaS3 | Cervical | 50.9 |

In vivo studies have also shown the antitumor activity of this compound. In a Walker-256 carcinoma model, the ED₅₀ (effective dose for 50% of the population) was determined to be 23 mg/kg.

Conclusion

This compound is a promising topoisomerase I inhibitor with potent anticancer activity. While detailed public information on its synthesis and characterization is limited, its mechanism of action as a stabilizer of the topoisomerase I-DNA complex is well-understood within the context of camptothecin analogs. This technical guide consolidates the available data to provide a foundation for researchers and drug development professionals working with this compound. Further disclosure of detailed synthetic and analytical protocols would be beneficial for advancing research in this area.

References

In-Depth Technical Guide: T-2513 Hydrochloride and its Biological Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2513 hydrochloride is a potent, selective inhibitor of human DNA Topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between Topoisomerase I and DNA, this compound introduces single-strand breaks, leading to the inhibition of DNA replication and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and key preclinical data. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development efforts.

Introduction

This compound is a camptothecin analog that has demonstrated significant antitumor activity in preclinical studies. It is the active metabolite of the prodrug delimotecan (formerly known as MEN 4901/T-0128), which was developed to improve the pharmacokinetic profile and tumor-targeting of T-2513. The primary biological target of this compound is DNA Topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during various cellular processes.

Biological Target: DNA Topoisomerase I

DNA Topoisomerase I is a monomeric enzyme that plays a crucial role in maintaining DNA topology. It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and unwind. This process is essential for overcoming the topological challenges that arise during DNA replication, transcription, and recombination.

The catalytic cycle of Topoisomerase I involves the following key steps:

-

Non-covalent binding to DNA.

-

Cleavage of one DNA strand via a transesterification reaction, forming a covalent intermediate where the enzyme is linked to the 3'-phosphate of the broken strand.

-

Controlled rotation of the intact DNA strand through the break, relieving supercoiling.

-

Religation of the cleaved DNA strand, restoring the integrity of the DNA backbone and releasing the enzyme.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by targeting the Topoisomerase I-DNA covalent complex. Its mechanism of action can be summarized as follows:

-

Intercalation and Stabilization: this compound intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the Topoisomerase I enzyme. This interaction stabilizes the "cleavable complex," preventing the religation of the DNA strand.

-

Inhibition of DNA Replication and RNA Synthesis: The persistent single-strand breaks, trapped by the stabilized complex, act as roadblocks for the DNA replication and transcription machinery. The collision of a replication fork with this ternary complex leads to the conversion of the single-strand break into a cytotoxic double-strand break.

-

Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2/M phases. If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.

dot

The Discovery and Development of T-2513 Hydrochloride: A Topoisomerase I Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T-2513 hydrochloride is a potent, selective, water-soluble analogue of camptothecin, a natural product known for its anticancer properties. As a topoisomerase I inhibitor, T-2513 stabilizes the covalent complex between topoisomerase I and DNA, leading to double-strand DNA breaks and subsequent cell death, particularly in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound and its prodrug, Delimotecan (T-0128). Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to support ongoing research and development in the field of oncology.

Introduction

The quest for effective and targeted cancer therapies has led to the extensive investigation of natural products and their synthetic analogues. Camptothecin, originally isolated from the bark of Camptotheca acuminata, demonstrated significant antitumor activity but was hindered by poor water solubility and toxicity. This prompted the development of more soluble and potent derivatives. This compound, chemically known as (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, emerged from these efforts as a promising water-soluble topoisomerase I inhibitor.[1][2] Further innovation led to the creation of Delimotecan (T-0128), a macromolecular prodrug of T-2513 designed for enhanced tumor targeting and sustained release of the active compound.[3][4]

Discovery and Synthesis

The development of T-2513 was driven by the need to overcome the pharmaceutical limitations of natural camptothecin. A robust and practical multi-step synthesis for T-2513 has been developed, enabling its production on a multi-gram scale with a 6.3% overall yield over 16 steps.[1][2] A key feature of this synthesis is a highly diastereoselective ethylation at the C20 position, which is crucial for the compound's biological activity. The process is designed to avoid chromatographic purification steps, relying on recrystallization to achieve high purity of the final product.[1][2]

To further enhance the therapeutic potential of T-2513, a prodrug strategy was employed, leading to the development of Delimotecan (T-0128). This novel conjugate links T-2513 to a carboxymethyl dextran polymer via a triglycine spacer.[3][4] The rationale behind this design is to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting and to utilize the acidic tumor microenvironment and overexpressed lysosomal enzymes, such as cathepsin B, for the controlled release of T-2513 within the tumor.[3][4]

Mechanism of Action

This compound exerts its cytotoxic effects by selectively inhibiting DNA topoisomerase I.[5][6] Topoisomerase I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. T-2513 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme.[5][6] The collision of the replication fork with this stabilized "cleavable complex" results in the formation of irreversible double-strand DNA breaks, which triggers cell cycle arrest in the S-phase and ultimately leads to apoptosis.[5][6] T-2513 is further metabolized in the body to other active camptothecin analogues, including SN-38, the active metabolite of irinotecan, which also contributes to its overall antitumor activity.[5][6]

Preclinical Development

In Vitro Studies

T-2513 has demonstrated broad cytotoxic activity against a range of human tumor cell lines. The 50% growth inhibition (GI50) values have been determined for several cancer cell lines, highlighting its potent anticancer effects.

Table 1: In Vitro Cytotoxicity of T-2513

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon | 32.1 |

| HT-29 | Colon | 97.6 |

| SK-BR-3 | Breast | 38.6 |

| MKN-1 | Gastric | 15.6 |

| SK-LU-1 | Lung | 111.5 |

| LX-1 | Lung | 15.1 |

| KB | Cervical | 34.0 |

| HeLaS3 | Cervical | 50.9 |

| Data sourced from MedchemExpress |

In Vivo Studies

The in vivo efficacy of T-2513 and its prodrug, Delimotecan (T-0128), has been evaluated in various animal models. In a study using Walker-256 carcinoma in Wistar rats, T-2513 demonstrated an ED50 of 23 mg/kg.[6] Notably, Delimotecan (T-0128) was found to be approximately 10-fold more effective than T-2513 in the same model, with a significantly improved therapeutic index.[3] Furthermore, Delimotecan induced complete regression of MX-1 mammary carcinoma and LX-1 lung carcinoma xenografts in nude mice at doses well below its maximum tolerated dose (MTD).[3]

Table 2: In Vivo Antitumor Efficacy of T-2513 and Delimotecan (T-0128)

| Compound | Animal Model | Tumor Model | Efficacy Endpoint | Value |

| T-2513 | Wistar Rat | Walker-256 Carcinoma | ED50 | 23 mg/kg |

| Delimotecan (T-0128) | Nude Mouse | MX-1 Mammary Carcinoma | Complete Regression | 6 mg/kg (single i.v.) |

| Delimotecan (T-0128) | Nude Mouse | LX-1 Lung Carcinoma | Cure | 10 mg/kg (weekly x 3) |

| Data sourced from MedchemExpress and Cancer Research (2000) 60 (11): 2988–95. |

Pharmacokinetics

Pharmacokinetic studies in Walker-256 tumor-bearing rats revealed that after intravenous administration of Delimotecan (T-0128), the conjugate circulates for an extended period, leading to accumulation in the tumor.[3] This results in a sustained release of T-2513 within the tumor tissue. In contrast, intravenously administered T-2513 is rapidly cleared from the body.[3]

Clinical Development

A Phase I clinical and pharmacological study of Delimotecan (MEN 4901/T-0128) was conducted in patients with solid tumors refractory to standard therapy.[1]

Study Design

Patients received Delimotecan as a 3-hour intravenous infusion once every 6 weeks. The study employed an accelerated dose-escalation design to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and antitumor activity.[1]

Results

Twenty-two patients were enrolled and received a total of 35 courses of Delimotecan. Dose-limiting toxicities (DLTs) were observed at doses of 2,400 mg/m², 3,600 mg/m², and 5,400 mg/m². The MTD was established at 1,800 mg/m².[1]

Two partial responses were observed in patients with anal cancer (at 1,800 mg/m²) and head and neck cancer (at 2,400 mg/m²). Nine other patients experienced stable disease.[1]

Pharmacokinetic analysis revealed a long terminal half-life for Delimotecan (approximately 109 hours) and resulted in relatively high plasma exposures to the active moieties, T-2513 and SN-38.[1]

Table 3: Summary of Phase I Clinical Trial of Delimotecan (MEN 4901/T-0128)

| Parameter | Details |

| Indication | Refractory Solid Tumors |

| Number of Patients | 22 |

| Treatment Regimen | 3-hour i.v. infusion every 6 weeks |

| Maximum Tolerated Dose (MTD) | 1,800 mg/m² |

| Dose-Limiting Toxicities | Observed at ≥ 2,400 mg/m² |

| Antitumor Activity | 2 Partial Responses, 9 Stable Diseases |

| Delimotecan Half-life (t1/2) | ~109 hours |

| Data sourced from Clinical Cancer Research (2008) 14 (22): 7535–44. |

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Lines: A panel of human cancer cell lines (e.g., WiDr, HT-29, SK-BR-3, MKN-1, SK-LU-1, LX-1, KB, HeLaS3).

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is serially diluted in culture medium and added to the wells.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

The absorbance is read using a microplate reader.

-

-

Data Analysis: The GI50 values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy in Xenograft Models (General Protocol)

-

Animal Model: Immunocompromised mice (e.g., nude mice) or rats (e.g., Wistar rats).

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of the animals.

-

Treatment: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound or Delimotecan is administered intravenously at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a potent topoisomerase I inhibitor with significant antitumor activity. The development of its macromolecular prodrug, Delimotecan, represents a sophisticated approach to improve the therapeutic index of camptothecin analogues through enhanced tumor targeting and sustained drug release. Preclinical and early clinical data suggest that this strategy holds promise for the treatment of various solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Delimotecan and, by extension, T-2513 in the oncology setting. This guide provides a foundational resource for researchers and clinicians working on the continued development of this class of anticancer agents.

References

- 1. Practical synthesis of (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, a water-soluble analogue of camptothecin. | Semantic Scholar [semanticscholar.org]

- 2. Practical synthesis of (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, a water-soluble analogue of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to T-2513 Hydrochloride: A Selective Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of T-2513 hydrochloride, a selective topoisomerase I inhibitor. The information is intended to support research and drug development efforts in the field of oncology.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 187793-52-8 | [1][2] |

| Molecular Formula | C₂₅H₂₈ClN₃O₅ | [1][2] |

| Molecular Weight | 485.96 g/mol | [2] |

| SMILES Notation | Cl.CCc1c2Cn3c(cc4c(COC(=O)[C@]4(O)CC)c3=O)-c2nc2ccc(OCCCN)cc12 | [1] |

| Solubility | Soluble in DMSO. Water solubility is approximately 0.01 g/mL at 25°C. | [2][3] |

| Storage Conditions | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. | [2] |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2][4] Its mechanism of action is analogous to that of other camptothecin derivatives.

This compound intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[1][4] During the S-phase of the cell cycle, the collision of the replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks.[5] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][]

The key signaling pathway initiated by this compound-induced DNA damage is depicted below.

Preclinical Efficacy

In Vitro Cytotoxicity

This compound has demonstrated broad cytotoxic activity against a panel of human tumor cell lines. The 50% growth inhibition (GI₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | GI₅₀ (ng/mL) | Reference |

| WiDr | Colon Cancer | 32.1 | [4] |

| HT-29 | Colon Cancer | 97.6 | [4] |

| SK-BR-3 | Breast Cancer | 38.6 | [4] |

| MKN-1 | Stomach Cancer | 15.6 | [4] |

| SK-LU-1 | Lung Cancer | 111.5 | [4] |

| LX-1 | Lung Cancer | 15.1 | [4] |

| KB | Oral Cancer | 34.0 | [4] |

| HeLaS3 | Cervical Cancer | 50.9 | [4] |

In Vivo Antitumor Activity

In a preclinical animal model, this compound exhibited significant antitumor activity against Walker-256 carcinoma.

| Animal Model | Tumor Type | Endpoint | Value (mg/kg) | Reference |

| Walker-256 bearing rats | Carcinoma | ED₅₀ | 23 | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for similar compounds, representative protocols are provided below.

In Vitro Cytotoxicity Assay (Representative Protocol)

A colorimetric cell viability assay, such as the MTT or LDH assay, can be used to determine the cytotoxic effects of this compound.

In Vivo Antitumor Study (Representative Protocol)

The antitumor efficacy of this compound in a xenograft or syngeneic tumor model can be evaluated as follows.

Drug Development Context

The development of a novel anticancer agent like this compound follows a well-defined, multi-stage process. A generalized workflow for drug discovery and development is illustrated below.

This guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: T-2513 Hydrochloride In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of T-2513 hydrochloride, a selective topoisomerase I inhibitor. The included methodologies, data interpretation guidelines, and visual diagrams are intended to assist researchers in the accurate assessment of this compound's anti-cancer properties.

Introduction

This compound is a potent small molecule inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA covalent complex, this compound leads to the accumulation of single-strand DNA breaks, which ultimately triggers programmed cell death in rapidly dividing cancer cells.[1][2] This document outlines a standard protocol for evaluating the cytotoxic effects of this compound against various cancer cell lines using a colorimetric-based cytotoxicity assay.

Data Summary

The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound against a panel of human cancer cell lines after a 24-hour incubation period.[1]

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon Adenocarcinoma | 32.1 |

| HT-29 | Colorectal Adenocarcinoma | 97.6 |

| SK-BR-3 | Breast Adenocarcinoma | 38.6 |

| MKN-1 | Gastric Adenocarcinoma | 15.6 |

| SK-LU-1 | Lung Adenocarcinoma | 111.5 |

| LX-1 | Lung Carcinoma | 15.1 |

| KB | Human Epidermoid Carcinoma | 34.0 |

| HeLaS3 | Cervical Adenocarcinoma | 50.9 |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound as a topoisomerase I inhibitor.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the key steps of the in vitro cytotoxicity assay for this compound.

Caption: Experimental workflow for the cytotoxicity assay.

Experimental Protocol: MTT-Based Cytotoxicity Assay

This protocol is adapted for the assessment of this compound's cytotoxicity.

1. Materials and Reagents

-

Human cancer cell lines (e.g., WiDr, HT-29, etc.)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

2. Cell Seeding

-

Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

3. Compound Preparation and Treatment

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range spanning the expected GI50 values).

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

4. MTT Assay

-

Following the 24-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

5. Data Acquisition and Analysis

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package for non-linear regression analysis.

References

Application Notes and Protocols: The Use of Trametinib in Human Colon Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trametinib (GSK1120212) is a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a key driver in the development and progression of various cancers, including colorectal cancer (CRC).[3][4] Trametinib effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[2][5] These application notes provide detailed protocols for assessing the in vitro efficacy of Trametinib in human colon cancer cell lines.

Mechanism of Action

Trametinib targets the MEK1 and MEK2 kinases within the MAPK signaling cascade. In many colorectal cancers, activating mutations in upstream proteins like BRAF or KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival. By inhibiting MEK1/2, Trametinib prevents the downstream phosphorylation of ERK1/2, which in turn blocks the nuclear translocation of activated ERK and the subsequent transcription of genes involved in cell proliferation and survival.[3] This inhibition leads to G1 phase cell cycle arrest and induction of apoptosis.[2][6]

Data Presentation

The following tables summarize the quantitative effects of Trametinib on various human colon cancer cell lines as reported in the literature.

Table 1: IC50 Values of Trametinib in Human Colon Cancer Cell Lines

| Cell Line | BRAF/KRAS Status | IC50 (nM) | Reference |

| HT-29 | BRAF V600E | 0.48 | [2] |

| COLO205 | BRAF V600E | 0.52 | [2] |

| HCT-15 | KRAS Mutant | 2.2 - 174 (range) | [2] |

| DLD1 | KRAS Mutant | 50 (approx. for combination studies) | [7] |

| RKO | Wild-Type | >1000 | [8] |

| HCT116 | KRAS Mutant | 1 (approx. for combination studies) | [7] |

| SW620 | KRAS Mutant | 0.5 (approx. for combination studies) | [7] |

| SW480 | KRAS Mutant | 1 (approx. for combination studies) | [7] |

| LS174T | KRAS Mutant | 1 (approx. for combination studies) | [7] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effects of Trametinib on Apoptosis and Cell Cycle in Human Colon Cancer Cell Lines

| Cell Line | Treatment Condition | Effect | Observation | Reference |

| HT-29 | Trametinib (various conc.) for 24h | Cell Cycle Arrest | Dose-dependent increase in G1 phase, decrease in S phase. | [6] |

| COLO205 | Trametinib | Apoptosis Induction | More sensitive to apoptosis induction than HT-29. | [2] |

| HCT116 | Trametinib (0.1 µM) + TRAIL (10 ng/mL) for 24h | Apoptosis Induction | Significant increase in apoptosis. | [9] |

| RKO | Trametinib (0.1 µM) + TRAIL (10 ng/mL) for 24h | Apoptosis Induction | Significant increase in apoptosis. | [9] |

| HCT116 | Trametinib (0.1 µM) + Dasatinib (0.1 µM) for 96h | Apoptosis Induction | Significant increase in apoptosis compared to single agents. | [10] |

| SW480 | Trametinib (0.1 µM) + Dasatinib (0.1 µM) for 96h | Apoptosis Induction | Significant increase in apoptosis compared to single agents. | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of Trametinib on human colon cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib.

Materials:

-

Human colon cancer cell lines (e.g., HT-29, HCT116)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Trametinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Trametinib in culture medium. Remove the old medium from the wells and add 100 µL of the diluted Trametinib solutions (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest Trametinib dose.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Trametinib.

Materials:

-

Human colon cancer cell lines

-

6-well plates

-

Trametinib

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Trametinib or vehicle control for 24-48 hours.[8]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Trametinib on cell cycle distribution.

Materials:

-

Human colon cancer cell lines

-

6-well plates

-

Trametinib

-

PBS

-

70% ice-cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Trametinib for 24 hours.[6]

-

Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 1 mL of a solution containing RNase A and PI.

-

Incubation: Incubate for 1 hour at 37°C in the dark.[5]

-

Analysis: Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Objective: To assess the effect of Trametinib on protein expression and phosphorylation in the MAPK pathway.

Materials:

-

Human colon cancer cell lines

-

6-well plates

-

Trametinib

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Cyclin D1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Trametinib for the desired time, wash with cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescence substrate.

-

Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like actin.

Conclusion

Trametinib demonstrates significant anti-proliferative and pro-apoptotic activity in human colon cancer cell lines, particularly those harboring BRAF or KRAS mutations. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Trametinib and similar MEK inhibitors in a preclinical setting. These in vitro assays are crucial first steps in the evaluation of targeted therapies for colorectal cancer.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase I Trial of Trametinib with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Novel MEK inhibitor trametinib and other retinoblastoma gene (RB)‐reactivating agents enhance efficacy of 5‐fluorouracil on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trametinib potentiates TRAIL‐induced apoptosis via FBW7‐dependent Mcl‐1 degradation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for T-2513 Hydrochloride Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of T-2513 hydrochloride, a selective topoisomerase I inhibitor, in various animal models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.

Introduction

This compound is a prodrug that is metabolized in vivo to its active form, SN-38.[1] SN-38 is a potent topoisomerase I inhibitor that binds to the topoisomerase I-DNA complex, stabilizing it and leading to the inhibition of DNA replication and RNA synthesis, which ultimately results in cell death.[1] Due to the poor solubility of SN-38, prodrugs like this compound have been developed to improve its pharmaceutical properties. It is important to note that in vivo, only a small fraction of the prodrug is converted to the active metabolite SN-38. For instance, in the case of another SN-38 prodrug, irinotecan (CPT-11), only 2-8% is converted to SN-38.

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving this compound and its active metabolite, SN-38, in various animal models.

Table 1: Efficacy of this compound in a Rat Tumor Model

| Animal Model | Tumor Type | Compound | Dosing (mg/kg) | Efficacy |

| Rats | Walker-256 Carcinoma | This compound | 1, 10, 100 | ED₅₀ = 23 mg/kg |

Table 2: Efficacy of SN-38 (Active Metabolite) in Mouse Tumor Models

| Animal Model | Tumor Type | Compound | Dosing (mg/kg) | Administration Route | Efficacy |

| Mice | P388 Murine Leukemia | Liposomal SN-38 | 5.5 (daily for 5 days) | Intravenous | 100% survival |

| Mice | Capan-1 Human Pancreatic | Liposomal SN-38 | 4 or 8 (daily for 5 days) | Intravenous | 65% and 98% tumor growth inhibition, respectively |

| Mice | MCF-7 Human Breast Cancer | SN-38 Nanocrystals | 8 (on days 9, 11, 13, 15) | Tail Vein Injection | Significant tumor growth inhibition |

| Mice | CT-26 Colon Cancer | SN-38 Nanoparticles | 20 | Not Specified | 14% survival at 60 days |

Table 3: Pharmacokinetics of SN-38 in Animal Models

| Animal Model | Compound | Dose (mg/kg) | Administration Route | Key Pharmacokinetic Parameters |

| Sprague Dawley Rats | SN-38 Nanocrystals | 5 | Intravenous | - |

| Beagle Dogs | Liposomal SN-38 | Not Specified | Not Specified | MTD: 1.2 mg/kg |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Evaluation of Antitumor Activity of this compound in a Walker-256 Rat Carcinoma Model

Objective: To assess the in vivo antitumor efficacy of this compound.

Animal Model:

-

Species: Rat (e.g., Wistar or Sprague-Dawley)

-

Tumor Model: Walker-256 carcinosarcoma

Materials:

-

This compound

-

Vehicle for reconstitution (e.g., sterile saline, DMSO/saline mixture)

-

Walker-256 tumor cells

-

Sterile saline

-

Syringes and needles for injection

-

Calipers for tumor measurement

-

Anesthetic agent

Procedure:

-

Tumor Implantation:

-

Harvest Walker-256 tumor cells from a donor animal or from cell culture.

-

Resuspend the cells in sterile saline to a final concentration of approximately 1.5 x 10⁶ cells per 300 µL.[2]

-

Anesthetize the recipient rats.

-

Subcutaneously inject 300 µL of the cell suspension into the right flank or inguinal area of each rat.[2][3]

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Drug Administration:

-

Prepare fresh solutions of this compound at the desired concentrations (e.g., 1, 10, and 100 mg/kg) in the appropriate vehicle.

-

Administer the prepared solutions to the tumor-bearing rats. The administration route is likely intravenous or intraperitoneal to ensure systemic exposure, although this was not explicitly stated in the available literature for this compound. For SN-38, intravenous administration is common.

-

A control group should receive the vehicle only.

-

-

Efficacy Assessment:

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the animals as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

-

Determine the ED₅₀ (the dose that produces 50% of the maximal effect).

-

Protocol 2: Pharmacokinetic Study of SN-38 in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of SN-38.

Animal Model:

-

Species: Sprague-Dawley Rat

Materials:

-

SN-38 formulation (e.g., nanocrystals)

-

Vehicle for reconstitution

-

Syringes and needles for intravenous injection

-

Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

Procedure:

-

Drug Administration:

-

Prepare a solution of the SN-38 formulation at the desired concentration (e.g., for a 5 mg/kg dose).

-

Administer the solution to the rats via intravenous injection (e.g., through the tail vein).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Blood can be collected from a suitable site, such as the tail vein or via a cannula.

-

Process the blood samples immediately by centrifugation to separate the plasma.

-

-

Sample Analysis:

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of SN-38 in the plasma samples using a validated analytical method like HPLC-MS/MS.

-

-

Data Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (t₁/₂), and clearance (CL).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for efficacy studies.

References

Application Notes and Protocols for Assessing Cell Viability Following T-2513 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of T-2513 hydrochloride, a selective topoisomerase I inhibitor, using various cell viability assays. The information presented here is intended to guide researchers in setting up and performing robust experiments to determine the cytotoxic effects of this compound on cancer cell lines.

Introduction to this compound

This compound is a potent, selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. By binding to and stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand DNA breaks. This leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The cytotoxic effects of this compound are particularly pronounced during the S-phase of the cell cycle.[1]

Data Presentation: Cytotoxicity of this compound

The growth inhibitory effects of this compound have been evaluated against a panel of human tumor cell lines using the Sulforhodamine B (SRB) assay. The 50% growth inhibition (GI50) values, which represent the concentration of the drug that causes a 50% reduction in cell growth, are summarized in the table below.

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon Adenocarcinoma | 32.1 |

| HT-29 | Colorectal Adenocarcinoma | 97.6 |

| SK-BR-3 | Breast Adenocarcinoma | 38.6 |

| MKN-1 | Stomach Adenocarcinoma | 15.6 |

| SK-LU-1 | Lung Adenocarcinoma | 111.5 |

| LX-1 | Lung Carcinoma | 15.1 |

| KB | Human Epidermoid Carcinoma | 34.0 |

| HeLaS3 | Cervical Adenocarcinoma | 50.9 |

Signaling Pathway: this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis.

Caption: this compound-induced apoptosis pathway.

Experimental Workflow: Cell Viability Assays

The general workflow for assessing cell viability after treatment with this compound is depicted below.

Caption: General experimental workflow for cell viability assays.

Experimental Protocols

Below are detailed protocols for commonly used cell viability assays to assess the cytotoxic effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

-

This compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

96-well plates

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures cell viability based on the reduction of a tetrazolium salt to a colored formazan product. However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step.[6]

Materials:

-

This compound stock solution

-

XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)[7]

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound as described in the MTT protocol.

-

Incubate for the desired exposure time.

-

Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[8]

-

Add 50 µL of the XTT labeling mixture to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C.

-

Gently shake the plate to ensure a homogenous distribution of the color.

-

Read the absorbance at 450 nm with a reference wavelength of 660 nm.

WST-1 (Water Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is a sensitive and rapid method for quantifying cell viability. Similar to XTT, WST-1 is reduced by metabolically active cells to a water-soluble formazan dye.

Materials:

-

This compound stock solution

-

WST-1 reagent

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Seed and treat cells with this compound as described in the previous protocols.

-

After the desired incubation period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance between 420-480 nm. A reference wavelength above 600 nm is recommended.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP.

Materials:

-

This compound stock solution

-

CellTiter-Glo® Reagent

-

Cell culture medium

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound.

-

Incubate for the desired exposure time.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the measurement of cellular protein content, which is proportional to the cell number.[4]

Materials:

-

This compound stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Seed and treat cells with this compound as described in the previous protocols.

-

After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.[3]

-

Carefully wash the wells five times with 1% acetic acid to remove the TCA and excess serum proteins.

-

Allow the plates to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on an orbital shaker for 5-10 minutes.

-

Read the absorbance at 510 nm using a microplate reader.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labunlimited.com [labunlimited.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

T-2513 Hydrochloride: A Potent Inducer of S-Phase Cell Cycle Arrest

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-2513 hydrochloride is a selective inhibitor of topoisomerase I, a critical enzyme responsible for relaxing supercoiled DNA during replication and transcription.[1][2] By binding to and stabilizing the topoisomerase I-DNA complex, this compound effectively stalls DNA replication forks, leading to DNA strand breaks and the induction of cell cycle arrest, primarily in the S-phase.[2] This targeted disruption of DNA synthesis makes this compound a compound of significant interest in oncology research for its potential as an anti-cancer therapeutic. Its cytotoxic effects have been demonstrated across a range of human tumor cell lines.[1]

This document provides detailed application notes on the mechanism of this compound-induced S-phase arrest and comprehensive protocols for its investigation in a laboratory setting.

Mechanism of Action

This compound, a derivative of camptothecin, functions as a topoisomerase I poison.[2] The stabilization of the topoisomerase I-DNA covalent complex by T-2513 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] When the cellular replication machinery encounters these stabilized complexes during S-phase, the replication fork collapses, generating DNA double-strand breaks.

This DNA damage activates the DNA Damage Response (DDR) pathway, a crucial signaling network for maintaining genomic integrity. A key player in the response to replication stress is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[4] Phosphorylated Chk1 (p-Chk1) orchestrates the S-phase checkpoint by targeting several key cell cycle regulators.[4]

One of the primary mechanisms of Chk1-mediated S-phase arrest involves the inhibition of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are essential for the initiation and progression of DNA synthesis.[5] Chk1 can phosphorylate and promote the degradation of Cdc25A, a phosphatase required for the activation of CDK2.[4] The resulting inhibition of CDK2 activity prevents the firing of new replication origins and slows the progression of ongoing replication forks, providing time for DNA repair.[3] If the DNA damage is too severe to be repaired, this prolonged S-phase arrest can ultimately trigger apoptosis.[6]

Data Presentation

Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (ng/mL) |

| WiDr | Colon Adenocarcinoma | 32.1 |

| HT-29 | Colorectal Adenocarcinoma | 97.6 |

| SK-BR-3 | Breast Adenocarcinoma | 38.6 |

| MKN-1 | Stomach Adenocarcinoma | 15.6 |

| SK-LU-1 | Lung Adenocarcinoma | 111.5 |

| LX-1 | Lung Carcinoma | 15.1 |

| KB | Oral Epidermoid Carcinoma | 34.0 |

| HeLaS3 | Cervical Adenocarcinoma | 50.9 |

GI50: The concentration of a drug that inhibits the growth of tumor cells by 50%. Data sourced from MedChemExpress.[1]

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HT-29) in 6-well plates for Western blotting or 60 mm dishes for flow cytometry at a density that allows for exponential growth during the experiment.

-

Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for 24 hours.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) before harvesting for downstream analysis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

-

For suspension cells, directly collect the cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5-10 minutes and carefully decant the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and collecting the emission at ~617 nm.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting for Cell Cycle and DNA Damage Response Proteins

This protocol allows for the detection of key proteins involved in the this compound-induced S-phase arrest.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ATR, p-Chk1, Cyclin A, Cyclin E, CDK2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: Signaling pathway of this compound-induced S-phase arrest.

Caption: Experimental workflow for investigating this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. mdpi.com [mdpi.com]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]

Investigating DNA Damage with T-2513 Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2513 hydrochloride is a potent and selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during the S-phase of the cell cycle.[1][2] This ultimately triggers the DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis, making it a compound of significant interest in cancer research and drug development.[2][3]

These application notes provide detailed protocols for investigating the DNA-damaging effects of this compound using established cellular and molecular biology techniques. The included methodologies allow for the qualitative and quantitative assessment of DNA fragmentation, apoptosis, and the activation of key signaling pathways.

Mechanism of Action: Inducing DNA Damage and Apoptosis

This compound exerts its cytotoxic effects by trapping topoisomerase I on the DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into double-strand breaks, a highly lethal form of DNA damage. This triggers the activation of the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses. Key players in this pathway include the ATM and ATR kinases, which phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[4] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, initiate apoptosis. A critical early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which serves as a sensitive marker for DNA double-strand breaks.[4] The apoptotic cascade is ultimately executed by caspases, a family of proteases that cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of effector caspases, such as caspase-3, is a pivotal step in this process.[5][6]

Data Presentation: Efficacy of this compound

The following table summarizes the cytotoxic activity of this compound against a panel of human tumor cell lines, providing a baseline for selecting appropriate concentrations for in vitro studies.[3]

| Cell Line | Tissue of Origin | GI50 (ng/mL) |

| WiDr | Colon Adenocarcinoma | 32.1 |

| HT-29 | Colorectal Adenocarcinoma | 97.6 |

| SK-BR-3 | Breast Adenocarcinoma | 38.6 |

| MKN-1 | Stomach Adenocarcinoma | 15.6 |

| SK-LU-1 | Lung Adenocarcinoma | 111.5 |

| LX-1 | Lung Carcinoma | 15.1 |

| KB | Oral Epidermoid Carcinoma | 34.0 |

| HeLaS3 | Cervical Adenocarcinoma | 50.9 |

Experimental Protocols

Assessment of DNA Fragmentation by Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound at various concentrations (e.g., ranging from the GI50 value) and for different time points (e.g., 4, 8, 24 hours).

-

Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (at 37°C).

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Apply a voltage of 25 V and adjust the current to 300 mA for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides and wash them three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage using appropriate software to measure parameters such as tail length, percent DNA in the tail, and tail moment.[7]

-

Detection of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.

Protocol:

-

Sample Preparation:

-

Culture cells on coverslips or in chamber slides and treat with this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the TdT enzyme.

-

Wash the cells twice with PBS.

-

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.

-

Include a positive control (pre-treated with DNase I) and a negative control (no TdT enzyme).

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Analysis:

-

Examine the slides under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence corresponding to the labeled dUTPs.

-

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method allows for the quantification of early and late apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells in suspension or in culture plates with this compound.

-

Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Western Blotting for DNA Damage and Apoptosis Markers

Western blotting is used to detect the levels of specific proteins involved in the DNA damage response and apoptosis.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a polyacrylamide gel by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-γH2AX, anti-phospho-p53, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-